N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Overview
Description
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of a pyrimidine ring, a cyclopropyl group, and a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable diketone and an amidine derivative under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via a cyclopropanation reaction, which can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Construction of the Benzo[c][1,2,5]thiadiazole Core: This can be synthesized through a series of reactions starting from a suitable aromatic precursor, often involving nitration, reduction, and cyclization steps.
Coupling Reactions: The final step involves coupling the pyrimidine derivative with the benzo[c][1,2,5]thiadiazole core using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the benzo[c][1,2,5]thiadiazole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the pyrimidine ring or the benzo[c][1,2,5]thiadiazole core, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring or the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is studied for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infectious diseases, and neurological disorders.
Industry
In industry, the compound’s properties are explored for applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole Derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and are often used in similar applications, such as organic electronics and photovoltaics.
Pyrimidine Derivatives: Compounds with a pyrimidine ring are widely studied for their biological activity and are used in drug development.
Cyclopropyl-Containing Compounds: These compounds are known for their unique chemical reactivity and are used in various synthetic applications.
Uniqueness
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of its structural features. The presence of the cyclopropyl group, pyrimidine ring, and benzo[c][1,2,5]thiadiazole core in a single molecule provides a distinct set of chemical and biological properties that are not commonly found in other compounds.
This detailed overview highlights the significance and potential applications of this compound in various fields of research and industry
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c22-15-8-13(10-1-2-10)18-9-21(15)6-5-17-16(23)11-3-4-12-14(7-11)20-24-19-12/h3-4,7-10H,1-2,5-6H2,(H,17,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEWCJSQCATRDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=NSN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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